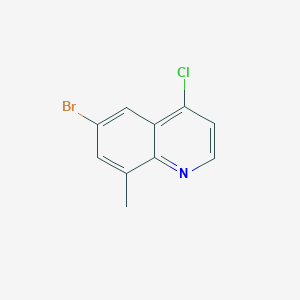

6-Bromo-4-chloro-8-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZWRYPWQLXDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656129 | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086062-90-9 | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6-Bromo-4-chloro-8-methylquinoline

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-8-methylquinoline

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure for a wide array of pharmacologically active agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2] The specific substitution pattern of this molecule, featuring chloro, bromo, and methyl groups, offers multiple reactive sites for further chemical modification, making it a valuable and versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[3]

This guide provides a comprehensive, scientifically-grounded overview of a robust synthetic pathway for this compound. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis. The presented strategy is a two-step sequence commencing with a substituted aniline, leveraging the classic Gould-Jacobs reaction to construct the quinoline core, followed by a direct chlorination to yield the final product.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a multi-substituted aromatic system requires careful strategic planning to ensure correct regiochemistry. For the target molecule, this compound, the most logical retrosynthetic disconnection is at the C4-Cl and the N1-C2/C3-C4 bonds of the pyridine ring, pointing to a 4-hydroxyquinoline intermediate. This intermediate, in turn, can be traced back to a suitably substituted aniline precursor via the Gould-Jacobs reaction.

Two primary strategies were considered:

-

Late-Stage Bromination: Synthesizing 4-chloro-8-methylquinoline first, followed by electrophilic bromination. This approach is problematic as the directing effects of the 8-methyl (ortho-, para-directing) and 4-chloro (ortho-, para-directing) groups would likely favor bromination at positions 5 or 7, not the desired position 6.[4]

-

Early-Stage Bromination: Commencing with an aniline that already contains the bromine and methyl substituents in the correct relative positions. This strategy offers superior regiochemical control.

Therefore, the most efficient and predictable pathway involves starting with 4-bromo-2-methylaniline. This ensures the bromine and methyl groups are locked into the positions that will become C6 and C8, respectively, upon cyclization.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinoline derivatives from anilines.[5] The reaction proceeds through an initial condensation, followed by a high-temperature thermal cyclization to form the quinoline ring system.[6]

Mechanism Overview

The reaction mechanism involves several distinct stages:

-

Condensation: The nucleophilic nitrogen of 4-bromo-2-methylaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the substitution of the ethoxy group and formation of a vinylogous amide intermediate, diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate.

-

Thermal Cyclization: At elevated temperatures (typically ~250 °C), the intermediate undergoes an intramolecular 6-electron cyclization onto the ortho position of the aniline ring. This electrocyclization is followed by the elimination of ethanol to form the aromatic quinoline ring.[6]

-

Saponification & Decarboxylation (Optional but recommended): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed with a base (saponification) to the corresponding carboxylic acid. Subsequent heating of the acid causes decarboxylation, yielding the final 6-Bromo-8-methylquinolin-4-ol. This two-step hydrolysis and decarboxylation often provides a cleaner product than direct cyclization without the ester group.[7]

Caption: Simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 6-Bromo-8-methylquinolin-4-ol

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[4]

Step 1a: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. Ethanol is evolved during this step.

-

After 2 hours, increase the vacuum carefully to remove the remaining ethanol and any unreacted starting material. The product, diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 1b: Thermal Cyclization

-

Caution: This step requires high temperatures and should be performed in a well-ventilated fume hood.

-

In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.

-

Add the crude intermediate from Step 1a dropwise to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature between 240-260 °C.

-

After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100 °C, then add hexane or heptane to precipitate the cyclized product, ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

-

Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry.

Step 1c: Saponification and Decarboxylation

-

Suspend the crude ester from Step 1b in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The carboxylic acid will precipitate.

-

Collect the solid acid by filtration, wash with cold water, and dry.

-

Place the dry carboxylic acid in a flask and heat it in an oil bath to ~260-270 °C until the cessation of gas evolution (CO₂), indicating the completion of decarboxylation.

-

The resulting solid is the crude 6-Bromo-8-methylquinolin-4-ol, which can be recrystallized from ethanol or acetic acid for purification.

| Parameter | Value | Reference/Comment |

| Starting Material | 4-bromo-2-methylaniline | --- |

| Reagent | Diethyl ethoxymethylenemalonate | 1.1 equivalents |

| Cyclization Temp. | ~250 °C | In Dowtherm A or diphenyl ether[4] |

| Product Form | Solid | Typically off-white to light brown |

| Expected Yield | 60-75% (overall) | Yields can vary based on purity |

Part 2: Chlorination of 6-Bromo-8-methylquinolin-4-ol

The conversion of a 4-hydroxyquinoline (or its 4-quinolinone tautomer) to a 4-chloroquinoline is a standard and highly effective transformation. The most common and robust reagent for this purpose is phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[8][9]

Mechanism Overview

The 4-hydroxyquinoline exists in tautomeric equilibrium with its keto form, 2,4-quinolinedione. The reaction with POCl₃ likely proceeds through the activation of the carbonyl oxygen (from the quinolinone tautomer) by phosphorus, forming a phosphate ester intermediate. This transforms the oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic addition-elimination mechanism at the C4 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on well-documented procedures for the chlorination of analogous 4-hydroxyquinolines.[8][9]

-

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a moisture-free environment and a well-ventilated fume hood.

-

To a round-bottom flask equipped with a reflux condenser (with a drying tube), add 6-Bromo-8-methylquinolin-4-ol (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq), which can accelerate the reaction.[8]

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

Neutralize the acidic solution by the slow portion-wise addition of a solid base like sodium carbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8-9.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value | Reference/Comment |

| Starting Material | 6-Bromo-8-methylquinolin-4-ol | 1.0 equivalent |

| Reagent | Phosphorus oxychloride (POCl₃) | 5-10 equivalents (serves as solvent)[9] |

| Catalyst | N,N-dimethylformamide (DMF) | Optional, but recommended[8] |

| Reaction Temp. | Reflux (~110 °C) | --- |

| Product Form | Solid | Typically a white to light-yellow solid[8] |

| Expected Yield | 80-95% | High yields are typical for this reaction[8][9] |

Overall Synthetic Workflow

The complete and validated synthetic pathway is summarized below.

Caption: Complete synthetic route to this compound.

Conclusion

The is efficiently achieved through a robust and reliable two-stage process. The strategic implementation of the Gould-Jacobs reaction using 4-bromo-2-methylaniline as the starting material ensures absolute control over the regiochemical placement of the bromine and methyl substituents on the quinoline core. The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate with phosphorus oxychloride is a high-yielding and straightforward transformation. This guide provides the necessary technical detail and mechanistic rationale for researchers and drug development professionals to successfully synthesize this valuable chemical building block for further application in discovery chemistry.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.[Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Name Reactions.

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.[Link]

-

ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.[Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.[Link]

-

Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Organic Syntheses.[Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.[Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.[Link]

-

ACS Publications. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry.[Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.[Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

-

Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science.[Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.[Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.[Link]

-

ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.[Link]

-

PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.[Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.[Link]

-

ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.[Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.[Link]

-

MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.[Link]

-

Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. Chemistry Stack Exchange.[Link]

-

RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.[Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

-

Wikipedia. (n.d.). Skraup reaction. Wikipedia.[Link]

-

Oxford Academic. (n.d.). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters.[Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubMed. (n.d.). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed.[Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

-

ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. ResearchGate.[Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 3. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-4-chloro-8-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, its unique electronic and structural characteristics make it a valuable building block for the synthesis of novel bioactive molecules and functional materials.[1] This document delves into the structural and chemical identity, predicted and known physical properties, and spectral characteristics of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and for the determination of key physicochemical parameters, providing researchers with a foundational understanding for its application in drug discovery and development.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern of a bromine atom, a chlorine atom, and a methyl group, presents a unique combination of reactive sites and structural features, making it a versatile intermediate for the synthesis of complex organic molecules.[2] Its halogenated nature allows for selective functionalization through various cross-coupling reactions, opening avenues for the creation of diverse chemical libraries for drug screening and the development of novel materials.[1]

Chemical Identity and Structure

A thorough understanding of the chemical identity of this compound is fundamental for its application and for the interpretation of experimental data.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1086062-90-9 | [3][4] |

| Molecular Formula | C₁₀H₇BrClN | [3][4] |

| Molecular Weight | 256.53 g/mol | [3][4] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 | |

| InChIKey | ANZWRYPWQLXDFC-UHFFFAOYSA-N | |

| Canonical SMILES | Cc1cc(Br)cc2c(Cl)ccnc12 |

graph "6_Bromo_4_chloro_8_methylquinoline_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""];a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; e -- f [label=""]; f -- a [label=""]; a -- g [label=""]; g -- h [label=""]; h -- i [label=""]; i -- j [label=""]; j -- e [label=""]; a -- k [label="N", fontcolor="#202124"]; k -- l [label=""]; l -- m [label=""]; m -- n [label=""]; n -- o [label=""]; o -- p [label=""]; p -- q [label=""]; q -- r [label=""]; r -- s [label=""]; s -- t [label=""]; t -- u [label=""]; u -- v [label=""]; v -- w [label=""]; w -- x [label=""]; x -- y [label=""]; y -- z [label=""]; z -- aa [label=""]; aa -- ab [label=""]; ab -- ac [label=""]; ac -- ad [label=""]; ad -- ae [label=""]; ae -- af [label=""]; af -- ag [label=""]; ag -- ah [label=""]; ah -- ai [label=""]; ai -- aj [label=""]; aj -- ak [label=""]; ak -- al [label=""]; al -- am [label=""]; am -- an [label=""]; an -- ao [label=""]; ao -- ap [label=""]; ap -- aq [label=""]; aq -- ar [label=""]; ar -- as [label=""]; as -- at [label=""]; at -- au [label=""]; au -- av [label=""]; av -- aw [label=""]; aw -- ax [label=""]; ax -- ay [label=""]; ay -- az [label=""]; az -- ba [label=""]; ba -- bb [label=""]; bb -- bc [label=""]; bc -- bd [label=""]; bd -- be [label=""]; be -- bf [label=""]; bf -- bg [label=""]; bg -- bh [label=""]; bh -- bi [label=""]; bi -- bj [label=""]; bj -- bk [label=""]; bk -- bl [label=""]; bl -- bm [label=""]; bm -- bn [label=""]; bn -- bo [label=""]; bo -- bp [label=""]; bp -- bq [label=""]; bq -- br [label=""]; br -- bs [label=""]; bs -- bt [label=""]; bt -- bu [label=""]; bu -- bv [label=""]; bv -- bw [label=""]; bw -- bx [label=""]; bx -- by [label=""]; by -- bz [label=""]; bz -- ca [label=""]; ca -- cb [label=""]; cb -- cc [label=""]; cc -- cd [label=""]; cd -- ce [label=""]; ce -- cf [label=""]; cf -- cg [label=""]; cg -- ch [label=""]; ch -- ci [label=""]; ci -- cj [label=""]; cj -- ck [label=""]; ck -- cl [label=""]; cl -- cm [label=""]; cm -- cn [label=""]; cn -- co [label=""]; co -- cp [label=""]; cp -- cq [label=""]; cq -- cr [label=""]; cr -- cs [label=""]; cs -- ct [label=""]; ct -- cu [label=""]; cu -- cv [label=""]; cv -- cw [label=""]; cw -- cx [label=""]; cx -- cy [label=""]; cy -- cz [label=""]; cz -- da [label=""]; da -- db [label=""]; db -- dc [label=""]; dc -- dd [label=""]; dd -- de [label=""]; de -- df [label=""]; df -- dg [label=""]; dg -- dh [label=""]; dh -- di [label=""]; di -- dj [label=""]; dj -- dk [label=""]; dk -- dl [label=""]; dl -- dm [label=""]; dm -- dn [label=""]; dn -- do [label=""]; do -- dp [label=""]; dp -- dq [label=""]; dq -- dr [label=""]; dr -- ds [label=""]; ds -- dt [label=""]; dt -- du [label=""]; du -- dv [label=""]; dv -- dw [label=""]; dw -- dx [label=""]; dx -- dy [label=""]; dy -- dz [label=""]; dz -- ea [label=""]; ea -- eb [label=""]; eb -- ec [label=""]; ec -- ed [label=""]; ed -- ee [label=""]; ee -- ef [label=""]; ef -- eg [label=""]; eg -- eh [label=""]; eh -- ei [label=""]; ei -- ej [label=""]; ej -- ek [label=""]; ek -- el [label=""]; el -- em [label=""]; em -- en [label=""]; en -- eo [label=""]; eo -- ep [label=""]; ep -- eq [label=""]; eq -- er [label=""]; er -- es [label=""]; es -- et [label=""]; et -- eu [label=""]; eu -- ev [label=""]; ev -- ew [label=""]; ew -- ex [label=""]; ex -- ey [label=""]; ey -- ez [label=""];

c -- ba [label="Cl", fontcolor="#202124"]; g -- bb [label="Br", fontcolor="#202124"]; j -- bc [label="CH3", fontcolor="#202124"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Physical State | Solid, Off-white powder | Visual Observation | |

| Melting Point | No experimental data available. (For comparison, 6-Bromo-4-methylquinoline: 92.5-101.5 °C) | N/A | [5] |

| Boiling Point | 332.4 ± 37.0 °C | Predicted | [3] |

| Density | 1.591 ± 0.06 g/cm³ | Predicted | [3] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). (Based on the isomer 8-Bromo-4-chloro-6-methylquinoline) | General Observation | [2] |

| pKa | 2.81 ± 0.33 | Predicted |

3.1. Solubility

3.2. Acidity/Basicity (pKa)

The predicted pKa of 2.81 ± 0.33 suggests that this compound is a weak base. The quinoline nitrogen can be protonated under acidic conditions. This property is crucial as it influences the compound's solubility in aqueous media at different pH values and its ability to interact with biological targets.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 7-Bromo-4-chloro-8-methylquinoline.[6][7] The general approach involves a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.

Caption: Proposed synthetic pathway for this compound.

4.1. Step-by-Step Synthetic Protocol (Adapted)

-

Condensation: 4-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures to form the corresponding enamine intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as diphenyl ether, to induce cyclization and form 6-Bromo-8-methylquinolin-4-ol.

-

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product, this compound.[6][8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Analysis

While specific spectral data for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo, chloro, and methyl substituents. For comparison, the ¹H NMR of the related compound 6-bromo-4-chloroquinoline in DMSO-d₆ shows signals at δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons, with the carbons attached to the halogens and nitrogen showing distinct downfield shifts.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Br and C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2975-2850 | Methyl C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretch |

| ~1380 | Methyl C-H bend |

| Below 1000 | C-Cl and C-Br stretch |

5.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.53 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern will likely involve the loss of the methyl group, chlorine, and bromine atoms. For the related 6-bromo-4-chloroquinoline, an ESI-MS showed a peak at m/z = 242 [M+H]⁺.[8]

Experimental Protocols for Physicochemical Property Determination

6.1. Melting Point Determination

Caption: Workflow for melting point determination.

A standard capillary melting point apparatus can be used. A small amount of the finely powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

6.2. Solubility Determination

A simple method involves adding a small, known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the process is repeated until no more solid dissolves. A more quantitative approach involves preparing a saturated solution, filtering off the excess solid, and determining the concentration of the dissolved compound in the filtrate using a technique like UV-Vis spectroscopy or HPLC.

6.3. pKa Determination by UV-Vis Spectrophotometry

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

This method relies on the change in the UV-Vis absorbance spectrum of the compound as it undergoes protonation or deprotonation. A series of buffer solutions with known pH values are prepared, and a constant concentration of the compound is added to each. The absorbance is measured at a wavelength where the protonated and deprotonated forms have different molar absorptivities. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.

Conclusion

This compound is a halogenated quinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, including its chemical identity, predicted physical characteristics, and expected spectral features. While experimental data for some properties are lacking, the provided information, based on predictions and data from analogous compounds, offers a solid foundation for researchers. The outlined experimental protocols for synthesis and property determination will further aid in the practical application and further investigation of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.

- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 3. This compound CAS#: 1086062-90-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-Bromo-4-methylquinoline, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

6-Bromo-4-chloro-8-methylquinoline CAS number 1086062-90-9

An In-depth Technical Guide to 6-Bromo-4-chloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1086062-90-9), a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a validated synthetic pathway with mechanistic rationale, and elucidate its strategic applications in the design of novel therapeutics, including kinase inhibitors and antimalarial agents. This document serves as a practical resource for scientists seeking to harness the synthetic versatility of this important quinoline derivative.

Introduction: The Quinoline Scaffold as a Privileged Motif

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural products and FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The compound this compound is a particularly valuable derivative. Its specific substitution pattern—a bromine at the 6-position, a chlorine at the 4-position, and a methyl group at the 8-position—offers multiple, distinct reactive sites. This allows for selective and sequential chemical modifications, making it an ideal intermediate for constructing complex molecular architectures and developing libraries of bioactive compounds.[4]

Physicochemical and Spectral Data

A foundational understanding of the compound's properties is critical for its effective use in experimental design, reaction monitoring, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1086062-90-9 | [4][5][6] |

| Molecular Formula | C₁₀H₇BrClN | [4][5][7] |

| Molecular Weight | 256.53 g/mol | [4][5][7] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Predicted Boiling Point | 332.4 ± 37.0 °C | [5] |

| Predicted Density | 1.591 ± 0.06 g/cm³ | [5] |

Spectral Characterization

While raw spectral data is lot-specific, the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct aromatic signals for the protons on the quinoline core, with chemical shifts influenced by the anisotropic and electronic effects of the substituents. A characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C8-methyl group is expected.

-

¹³C NMR: The spectrum will display 10 unique carbon signals, including those of the halogenated and methylated aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum is a key identifier, exhibiting a distinctive isotopic cluster pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes, unequivocally confirming the compound's elemental composition. Spectral data for this compound is available for reference from various chemical suppliers.[8]

Synthesis and Mechanistic Rationale

The synthesis of this compound is achieved via a robust, multi-step sequence. The protocol described below is adapted from established methods for analogous quinoline syntheses, such as the Gould-Jacobs reaction followed by chlorination.[9][10]

Recommended Synthetic Protocol

Step 1: Condensation of 4-Bromo-2-methylaniline with Diethyl (ethoxymethylene)malonate (DEEM) This initial step involves a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key enamine intermediate.

Step 2: Thermal Cyclization The enamine intermediate undergoes a thermally induced intramolecular cyclization. This pericyclic reaction, specifically a 6π-electrocyclization, is followed by tautomerization to form the aromatic 6-bromo-4-hydroxy-8-methylquinoline. High temperatures are crucial to provide the activation energy for this ring-closing step.

Step 3: Aromatic Chlorination The hydroxyl group at the 4-position is converted to a chloride using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via an initial phosphorylation of the hydroxyl group, creating an excellent leaving group which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution (SₙAr) type mechanism. The use of POCl₃ is standard for this transformation due to its high efficacy and the convenient removal of byproducts.[10][11]

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its capacity for selective functionalization, making it a powerful platform for generating novel molecules with tailored properties.[4]

Scaffold for Kinase Inhibitor Development

Kinase inhibitors are a major class of anticancer drugs. The this compound scaffold is an excellent starting point for their synthesis.

-

C4-Position: The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr) with various amines. This allows for the introduction of side chains designed to interact with the critical hinge region of a kinase active site.

-

C6-Position: The 6-bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the installation of diverse aryl or heteroaryl groups that can extend into the solvent-exposed regions of the ATP-binding pocket, enhancing potency and modulating selectivity.[4][12]

Caption: Logical workflow for diversifying the quinoline scaffold.

Intermediate for Antimalarial and Antimicrobial Agents

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[2][13] By using this compound as a starting material, novel 4-aminoquinoline derivatives can be synthesized. The bromine at the 6-position allows for the introduction of additional functionalities that could potentially overcome drug resistance mechanisms or improve the pharmacological profile. This makes it a valuable intermediate for developing next-generation antimalarial and other antimicrobial agents.[4][14][15]

Building Block for Functional Materials

The rigid, aromatic quinoline core possesses inherent photophysical properties.[4] Functionalization via cross-coupling at the bromine position can extend the π-conjugated system, allowing for the tuning of absorption and emission wavelengths. This makes the compound a potential building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

This compound is classified as an acute oral toxicant and can cause serious eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle this compound with chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for molecular design. The orthogonal reactivity of its chloro and bromo substituents provides a clear and logical pathway for the systematic development of complex molecules. Its demonstrated utility as a scaffold for bioactive agents, particularly in oncology and infectious disease research, underscores its importance. This guide provides the foundational and technical insights necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

References

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]

-

Title: Application of Quinoline Ring in Structural Modification of Natural Products Source: Molecules (MDPI) URL: [Link]

-

Title: 6-bromo-8-chloro-4-methylQuinoline | CAS#:2446776-90-3 Source: Chemsrc URL: [Link]

-

Title: Synthetic and medicinal perspective of quinolines as antiviral agents Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthetic approach of substituted quinolines via starting with... Source: ResearchGate URL: [Link]

-

Title: The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates Source: Molecules (MDPI) URL: [Link]

- Title: A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL

-

Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]

-

Title: 6-Bromo-8-methylquinoline | C10H8BrN Source: PubChem URL: [Link]

-

Title: 6-Bromo-4-methylquinoline | C10H8BrN Source: PubChem URL: [Link]

-

Title: 6-Bromo-4-chloroquinoline | C9H5BrClN Source: PubChem URL: [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 1086062-90-9 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound AldrichCPR 1086062-90-9 [sigmaaldrich.com]

- 8. This compound(1086062-90-9) 1H NMR spectrum [chemicalbook.com]

- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 10. download.atlantis-press.com [download.atlantis-press.com]

- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 15. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is considered "privileged" due to its ability to bind to a wide range of biological targets with high affinity, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine and chlorine, provides reactive handles for further molecular elaboration through various synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] Additionally, the placement of alkyl groups like a methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[1]

This guide provides a comprehensive analysis of the molecular structure of a specific derivative, This compound . This compound serves as a valuable building block in medicinal chemistry and materials science.[2][3] We will delve into its structural features, synthesis, reactivity, and spectroscopic characterization, providing insights for its application in research and drug development.

Molecular Structure Analysis of this compound

The unique arrangement of substituents on the quinoline core of this compound imparts distinct chemical properties that are crucial for its utility as a synthetic intermediate.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1086062-90-9 | [4][5] |

| Molecular Formula | C₁₀H₇BrClN | [2][4][5] |

| Molecular Weight | 256.53 g/mol | [2][4][5] |

| IUPAC Name | This compound | [2] |

| SMILES | Cc1cc(Br)cc2c(Cl)ccnc12 | |

| InChI Key | ANZWRYPWQLXDFC-UHFFFAOYSA-N | |

| Predicted Boiling Point | 332.4±37.0 °C | [5] |

| Predicted Density | 1.591±0.06 g/cm³ | [5] |

The structure features a quinoline nucleus with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 8-position.[2] The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse pharmacophores.[1] The bromine at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct more complex molecules.[1][2] The 8-methyl group can exert steric and electronic influences on the molecule's conformation and reactivity.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 3. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 1086062-90-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Activities of 6-Bromo-4-chloro-8-methylquinoline

Foreword

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has given rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] Within this esteemed class of compounds, 6-bromo-4-chloro-8-methylquinoline emerges not as an end-effector molecule with a defined biological mechanism, but as a pivotal synthetic intermediate—a molecular launchpad for the development of next-generation therapeutics.[4][5] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this compound's role as a precursor, its anticipated mechanisms of action based on its derivatives, and the experimental pathways to unlock its therapeutic potential. We will delve into the synthetic routes that produce this versatile building block and outline a strategic workflow for elucidating the biological activities of the novel compounds it helps create.

The Quinoline Scaffold: A Cornerstone of Pharmacological Innovation

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. The pharmacological versatility of the quinoline core is remarkable, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][6][7]

The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline ring, as seen in this compound, significantly influences the molecule's electronic properties and provides reactive handles for further chemical modifications.[4] This strategic halogenation is a key design element, allowing medicinal chemists to perform selective functionalization through cross-coupling and nucleophilic substitution reactions, thereby building complex and potent bioactive molecules.[4]

Anticipated Mechanism of Action: A Focus on Kinase Inhibition

While direct studies on the mechanism of action of this compound are not documented, its primary utility as an intermediate for oncology drug discovery points towards a highly probable mode of action for its derivatives: the inhibition of protein kinases.[4][8][9] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10][11] Many FDA-approved quinoline-based drugs function as kinase inhibitors.[8][9]

Derivatives synthesized from the this compound scaffold are anticipated to target key oncogenic signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.

-

RAF/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus, controlling gene expression and preventing apoptosis.

-

EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, angiogenesis, and metastasis.

The following diagram illustrates the potential points of intervention for quinoline-based kinase inhibitors within these interconnected signaling networks.

Caption: Potential inhibition of key oncogenic signaling pathways by quinoline derivatives.

Synthesis of this compound: A Practical Workflow

The value of this compound lies in its accessibility through well-established synthetic routes. The following protocol details a common method for its preparation, starting from 6-bromoquinolin-4-ol.

Experimental Protocol: Chlorination of 6-Bromoquinolin-4-ol

This procedure outlines the conversion of the 4-hydroxy group to a chloro group, a critical step in activating the quinoline core for further derivatization.

Materials:

-

6-Bromoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[5][12]

-

N,N-Dimethylformamide (DMF) (catalytic amount)[12]

-

Toluene (optional, as solvent)[5]

-

Ice water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 equivalent).[12]

-

Addition of Reagents: Carefully add phosphorus oxychloride (or phosphorus trichloride) in excess (e.g., 10-15 equivalents) and a catalytic amount of DMF.[12] Alternatively, the reaction can be run in a solvent like toluene with a smaller excess of the chlorinating agent.[5]

-

Heating: Heat the reaction mixture to reflux (approximately 110-115°C) and stir for 2-6 hours.[5][12] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture into a beaker containing crushed ice and water with vigorous stirring.[12]

-

Neutralization: Carefully neutralize the acidic solution to a pH of approximately 8 by the slow addition of a saturated sodium bicarbonate solution.[12]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent (e.g., heptane) or by column chromatography.[5]

The following diagram provides a visual representation of this synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Proposed Experimental Cascade for Mechanism of Action Elucidation

For any novel derivative synthesized from this compound, a systematic approach is required to determine its mechanism of action. The following experimental cascade provides a logical and self-validating workflow.

Step-by-Step Methodologies:

-

Initial Cytotoxicity Screening (MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxic effects of the novel compound against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate cancer lines) and a non-cancerous cell line for selectivity.

-

Protocol: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the test compound for 48-72 hours. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm. Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

-

-

Target-Based Screening (Kinase Inhibition Assays):

-

Objective: To identify specific protein kinases inhibited by the compound.

-

Protocol: Utilize a commercial kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, Z'-LYTE™) to screen the compound against a broad panel of kinases, particularly those from the EGFR, VEGFR, and PI3K/Akt pathways. This will provide quantitative IC₅₀ or Kᵢ values against specific enzymes.

-

-

Cellular Pathway Analysis (Western Blotting):

-

Objective: To confirm the inhibition of the identified kinase targets within a cellular context by examining the phosphorylation status of downstream substrates.

-

Protocol: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

-

-

Phenotypic Assays (Cell Cycle and Apoptosis Analysis):

-

Objective: To understand the cellular consequences of target inhibition.

-

Protocol (Cell Cycle): Treat cells with the compound, then fix, and stain with propidium iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Protocol (Apoptosis): Use an Annexin V/PI staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.

-

The logical flow of this experimental plan is depicted below.

Caption: A logical workflow for elucidating the mechanism of action.

Quantitative Data Summary of Related Quinoline Derivatives

To provide a benchmark for researchers, the following table summarizes the reported anticancer activities of various quinoline derivatives. It is important to note that these are not derivatives of this compound itself but represent the broader class of compounds and their potential efficacy.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |

| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | Induces Apoptosis, G2/M Arrest | 1.38 |

| Quinoline-Chalcone Hybrids | HCT-116 (Colon) | Induces Apoptosis, G2/M Arrest | 5.34 |

| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | Induces Apoptosis, G2/M Arrest | 5.21 |

| 8-Hydroxyquinoline Sulfonamides | C-32 (Melanoma) | Apoptosis Induction | Comparable to Cisplatin |

| 8-Hydroxyquinoline Sulfonamides | MDA-MB-231 (Breast) | Apoptosis Induction | Comparable to Doxorubicin |

| 2-Styrylquinolines | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 |

Data compiled from references[13][14].

Conclusion

This compound represents a key strategic building block in the quest for novel anticancer therapeutics. While it does not possess a defined mechanism of action on its own, its true value is realized in the potent and selective kinase inhibitors that can be synthesized from its core structure. The halogenated quinoline framework provides a robust and versatile starting point for medicinal chemists to explore new chemical space and develop compounds that can effectively target the dysregulated signaling pathways that drive cancer. By understanding its synthesis and employing a logical, multi-faceted experimental approach to evaluate its derivatives, the scientific community can continue to leverage the power of the quinoline scaffold to develop the next generation of life-saving medicines.

References

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Available from: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 134-141. Available from: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). Available from: [Link]

-

Biological Activities of Quinoline Derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

-

Different biological activities of quinoline. (2024). ResearchGate. Available from: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Available from: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). ScienceDirect. Available from: [Link]

-

Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(56), 33923-33941. Available from: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(21), 7545. Available from: [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(10), 100705. Available from: [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules, 27(15), 4983. Available from: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound [myskinrecipes.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different biological activities of quinoline [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Bromo-4-chloro-8-methylquinoline: A Technical Guide for Drug Discovery

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic substitution on this core structure is a key determinant of its pharmacological profile. This guide focuses on a specific, yet underexplored derivative, 6-Bromo-4-chloro-8-methylquinoline , providing a comprehensive technical overview for researchers poised to investigate its therapeutic potential. While direct and extensive biological data for this exact molecule is emerging, this document synthesizes information from structurally related compounds to provide a robust framework for its synthesis, characterization, and biological evaluation.

Molecular Profile and Synthesis of this compound

The chemical structure of this compound features a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 8-position. This specific arrangement of substituents is anticipated to modulate the compound's physicochemical properties and its interactions with biological targets.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol [1] |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Lipophilicity (logP) | The presence of two halogen atoms suggests a relatively high lipophilicity, which can influence membrane permeability and target engagement. |

Rationale for Synthesis and Key Reactions

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies in quinoline chemistry. The general strategy involves the construction of a substituted 4-hydroxyquinoline intermediate, followed by chlorination.

A plausible synthetic route, adapted from known procedures for similar quinoline derivatives, is outlined below.[2] The Gould-Jacobs reaction is a reliable method for forming the quinoline core.[3]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

-

In a round-bottom flask, combine 2-bromo-6-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-140°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the initial condensation, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250°C for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield 6-Bromo-8-methylquinolin-4-ol.

Step 2: Synthesis of this compound

-

To a flask containing 6-Bromo-8-methylquinolin-4-ol (1.0 equivalent), carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 8-9 to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Predicted Biological Activity and Therapeutic Potential

While direct experimental evidence for the biological activity of this compound is limited in public literature, the known activities of structurally similar quinoline derivatives provide a strong basis for predicting its potential therapeutic applications.[4] The quinoline scaffold is present in numerous compounds with a wide range of pharmacological properties.[4][5]

Potential as an Anticancer Agent

The quinoline core is a well-established pharmacophore in the development of anticancer agents.[5] Many quinoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5]

-

Mechanism of Action (Hypothesized): It is plausible that this compound could function as an inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[5] The presence of halogen atoms can enhance the binding affinity to the target protein.[6]

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Potential as an Antimicrobial Agent

Halogenated quinolines have a long history as antimicrobial agents.[7] The core structure can intercalate with microbial DNA or inhibit essential enzymes, leading to cell death. The specific substitutions on this compound may confer activity against a range of bacterial and fungal pathogens.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro evaluation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, providing a measure of its cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell viability by 50%.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Concluding Remarks and Future Directions

This compound is a promising, yet understudied, molecule with significant potential in drug discovery. Based on the well-documented biological activities of related quinoline derivatives, it is a strong candidate for investigation as a novel anticancer and antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic utility of this compound. Future work should focus on a comprehensive evaluation of its efficacy, mechanism of action, and safety profile to determine its potential for further development as a therapeutic agent.

References

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. Retrieved from [Link]

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

El-Sayed, A. M., & El-Shorbagi, A.-N. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1406-1414. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-4-chloro-8-methylquinoline as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, halo-substituted quinolines are exceptionally valuable as synthetic intermediates due to their inherent reactivity and potential for diverse functionalization. This technical guide focuses on 6-bromo-4-chloro-8-methylquinoline, a strategically substituted building block offering orthogonal reactivity for complex molecule synthesis. We will explore its physicochemical properties, propose a robust synthetic pathway, detail key chemical transformations, and discuss its application in the context of drug discovery. This document serves as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Doubly Activated Quinoline Core

Quinoline and its derivatives are classified as "privileged scaffolds" in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of functional groups on the quinoline ring system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

This compound (CAS No. 1086062-90-9) is a particularly compelling intermediate for several reasons:

-

Orthogonal Reactivity: The molecule possesses two distinct halogen atoms at positions C4 and C6. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. In contrast, the C6-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective, sequential modification of the scaffold.

-

Steric and Electronic Tuning: The C8-methyl group provides steric bulk that can influence the conformation of appended substituents, potentially enhancing binding affinity and selectivity for biological targets.[2]

-

Scaffold for Library Synthesis: These features make it an excellent starting material for creating diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies in drug development programs.[3]

This guide provides the necessary technical foundation for leveraging this versatile intermediate in the synthesis of novel, high-value compounds.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in synthesis.

Physical and Chemical Properties

The following table summarizes the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 1086062-90-9 | [4] |

| Molecular Formula | C₁₀H₇BrClN | [4] |

| Molecular Weight | 256.53 g/mol | [4] |

| Appearance | Off-white solid/powder | [5] |

| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [5] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.81 ± 0.33 (Predicted) | [5] |

Expected Analytical Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.5-9.0 ppm): Four distinct signals are expected. The proton at C5 will likely appear as a doublet. The proton at C7 will be a doublet. The protons at C2 and C3 on the pyridine ring will appear as doublets with a characteristic coupling constant. Aliphatic Region (δ 2.5-3.0 ppm): A singlet corresponding to the three protons of the C8-methyl group. |

| ¹³C NMR | Approximately 10 distinct signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The carbons attached to the halogens (C4 and C6) will show characteristic shifts. |

| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak cluster [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed around m/z 255, 257, and 259. |

Proposed Synthesis of this compound